molecular formula C23H17ClIN3O3 B11219648 (2Z)-N-(2-chlorophenyl)-5-(hydroxymethyl)-2-[(4-iodophenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide

(2Z)-N-(2-chlorophenyl)-5-(hydroxymethyl)-2-[(4-iodophenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide

Cat. No.: B11219648
M. Wt: 545.8 g/mol
InChI Key: JNOPMNGGHAVPDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-N-(2-chlorophenyl)-5-(hydroxymethyl)-2-[(4-iodophenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide is a complex organic compound with a unique structure that includes a pyrano[2,3-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(2-chlorophenyl)-5-(hydroxymethyl)-2-[(4-iodophenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrano[2,3-c]pyridine core, followed by the introduction of the chlorophenyl and iodophenyl groups. The hydroxymethyl group is then added through a hydroxymethylation reaction. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. Advanced techniques such as high-performance liquid chromatography (HPLC) may be used for purification.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(2-chlorophenyl)-5-(hydroxymethyl)-2-[(4-iodophenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The chlorophenyl and iodophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction of the imino group results in an amine derivative.

Scientific Research Applications

(2Z)-N-(2-chlorophenyl)-5-(hydroxymethyl)-2-[(4-iodophenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of (2Z)-N-(2-chlorophenyl)-5-(hydroxymethyl)-2-[(4-iodophenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-N-(2-chlorophenyl)-5-(hydroxymethyl)-2-[(4-bromophenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide
  • (2Z)-N-(2-chlorophenyl)-5-(hydroxymethyl)-2-[(4-fluorophenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide

Uniqueness

The uniqueness of (2Z)-N-(2-chlorophenyl)-5-(hydroxymethyl)-2-[(4-iodophenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide lies in its specific substitution pattern and the presence of both chlorophenyl and iodophenyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications.

Properties

Molecular Formula

C23H17ClIN3O3

Molecular Weight

545.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-5-(hydroxymethyl)-2-(4-iodophenyl)imino-8-methylpyrano[2,3-c]pyridine-3-carboxamide

InChI

InChI=1S/C23H17ClIN3O3/c1-13-21-17(14(12-29)11-26-13)10-18(22(30)28-20-5-3-2-4-19(20)24)23(31-21)27-16-8-6-15(25)7-9-16/h2-11,29H,12H2,1H3,(H,28,30)

InChI Key

JNOPMNGGHAVPDC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C2=C1OC(=NC3=CC=C(C=C3)I)C(=C2)C(=O)NC4=CC=CC=C4Cl)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.